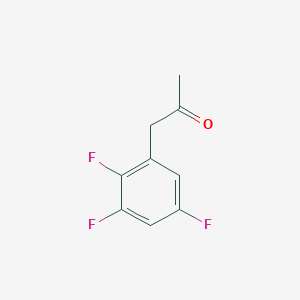

1-(2,3,5-Trifluorophenyl)propan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,3,5-trifluorophenyl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c1-5(13)2-6-3-7(10)4-8(11)9(6)12/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMQNVEYESYZLGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C(=CC(=C1)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601285801 | |

| Record name | 1-(2,3,5-Trifluorophenyl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601285801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305323-99-2 | |

| Record name | 1-(2,3,5-Trifluorophenyl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1305323-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,3,5-Trifluorophenyl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601285801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Strategies for 1 2,3,5 Trifluorophenyl Propan 2 One

Established Synthetic Routes for Related Trifluorophenyl Propan-2-one Isomers and Analogs

The synthesis of phenylpropan-2-one derivatives is a well-established field, with several classical and modern methods that can be conceptually applied to the synthesis of 1-(2,3,5-trifluorophenyl)propan-2-one. These methods often involve the formation of the key carbon-carbon bond between the aromatic ring and the propan-2-one moiety.

Strategies Involving Substituted Benzoyl Chlorides and Acetone (B3395972) Derivatives

One of the most common and direct methods for the synthesis of aryl ketones is the Friedel-Crafts acylation. chemguide.co.uksigmaaldrich.comjove.com This reaction typically involves the electrophilic substitution of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemguide.co.uksigmaaldrich.comjove.com For the synthesis of a trifluorophenyl propan-2-one isomer, this would involve the reaction of a trifluorobenzoyl chloride with an appropriate acetone derivative or the acylation of a trifluorobenzene with an acetylating agent.

A plausible route to a trifluorophenyl propan-2-one, such as the 2,4,5-trifluoro isomer, could involve the Friedel-Crafts acylation of 1,2,4-trifluorobenzene (B1293510) with acetyl chloride. google.com The reaction conditions, including the choice of Lewis acid and solvent, would need to be optimized to favor the desired isomer, as the directing effects of the fluorine substituents will influence the position of acylation. The electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring, making the reaction more challenging than with unsubstituted benzene. sigmaaldrich.com

| Reactants | Catalyst | Product | Key Considerations |

| 1,2,4-Trifluorobenzene, Acetyl chloride | AlCl₃ | 2,4,5-Trifluoroacetophenone | Regioselectivity due to directing effects of fluorine atoms. google.com |

| Trifluorobenzoyl chloride, Acetone derivative | Lewis Acid | Trifluorophenyl propan-2-one | Reactivity of the acetone derivative and potential for self-condensation. |

This interactive data table summarizes potential Friedel-Crafts acylation strategies.

Challenges in this approach include controlling the regioselectivity of the acylation on the trifluorobenzene ring and the potential for side reactions. The strong deactivating effect of the three fluorine atoms requires forcing reaction conditions, which can lead to a mixture of products.

Copper-Catalyzed Reactions Utilizing Diazonium Salts and Isopropenyl Acetate (B1210297) for Phenyl Propanone Synthesis

Copper-catalyzed reactions offer an alternative to the classical Friedel-Crafts acylation for the synthesis of aryl ketones. One such method involves the reaction of a diazonium salt with isopropenyl acetate in the presence of a copper catalyst. This approach has been successfully applied to the synthesis of 1-(3-trifluoromethyl)phenyl-propan-2-one.

The process comprises reacting the diazonium salt of a substituted aniline, in this case, a trifluoroaniline, with isopropenyl acetate in a polar solvent. The reaction is catalyzed by catalytic amounts of a cuprous or cupric salt, or a mixture thereof. This method can be advantageous as it often proceeds under milder conditions than Friedel-Crafts reactions and can offer different regioselectivity. A general and facile synthetic method for β-fluoroenones from silyl (B83357) enol ethers or ketones, with a copper-amine catalyst system, has also been developed. nih.gov

| Starting Material | Reagents | Catalyst | Product |

| Trifluoroaniline | NaNO₂, HCl, Isopropenyl acetate | Cu(I) or Cu(II) salt | Trifluorophenyl propan-2-one |

| Silyl enol ethers / Ketones | Dichloramine-T | Copper(I) | β-fluoroenones nih.gov |

This interactive data table outlines the key components of the copper-catalyzed synthesis of phenyl propanones.

This strategy would begin with the diazotization of 2,3,5-trifluoroaniline, followed by the copper-catalyzed coupling with isopropenyl acetate. The success of this reaction would depend on the stability of the corresponding diazonium salt and its reactivity in the coupling step.

Synthetic Transformations from Corresponding Phenylacetic Acid Derivatives

Another established route to phenyl-2-propanone and its derivatives involves the transformation of the corresponding phenylacetic acid. inventivapharma.comresearchgate.net These methods typically involve the condensation of the phenylacetic acid with acetic anhydride or the reaction of a phenylacetic acid salt with an acetylating agent.

One common procedure involves heating phenylacetic acid with acetic anhydride in the presence of a base like sodium acetate or pyridine. inventivapharma.commdpi.com This reaction proceeds through a mixed anhydride intermediate, followed by decarboxylation to yield the desired ketone. mdpi.com Alternatively, the dry distillation of a mixture of phenylacetic acid and lead(II) acetate has also been used for the synthesis of phenyl-2-propanone. researchgate.netgoogle.com

For the synthesis of this compound, this would require the corresponding 2,3,5-trifluorophenylacetic acid as the starting material. The synthesis of fluorinated phenylacetic acids can be achieved through various methods, including the hydrolysis of the corresponding benzyl (B1604629) cyanides or through palladium-catalyzed carbonylation reactions of benzyl halides. researchgate.netgoogle.com A patent describes a process for preparing fluorophenylacetic acids from aryl halides. google.com

| Starting Material | Reagents | Method | Product |

| 2,3,5-Trifluorophenylacetic acid | Acetic anhydride, Sodium acetate | Condensation/Decarboxylation mdpi.com | This compound |

| 2,3,5-Trifluorophenylacetic acid | Lead(II) acetate | Dry distillation google.com | This compound |

This interactive data table summarizes methods for converting phenylacetic acid derivatives to phenyl propanones.

The feasibility of this approach hinges on the availability and stability of 2,3,5-trifluorophenylacetic acid and its reactivity under the condensation or distillation conditions.

Novel and Stereoselective Synthetic Protocols for Related Fluorinated Propane-1,2-diol Precursors

The synthesis of chiral molecules is of paramount importance in modern drug discovery and development. The preparation of enantiomerically pure precursors, such as fluorinated propane-1,2-diols, can provide a strategic entry point for the synthesis of chiral ketones like this compound. Subsequent oxidation of the secondary alcohol would yield the target ketone.

Sharpless Asymmetric Epoxidation Methodologies

The Sharpless asymmetric epoxidation is a powerful and widely used method for the enantioselective epoxidation of primary and secondary allylic alcohols. wikipedia.orgyoutube.com This reaction utilizes a titanium tetra(isopropoxide) catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant. wikipedia.orgyoutube.com The choice of the (+)- or (-)-DET ligand dictates the stereochemistry of the resulting epoxide with high predictability. wikipedia.orgharvard.edu

To apply this methodology to the synthesis of a precursor for this compound, one would start with a 2,3,5-trifluorostyrene derivative. This styrene (B11656) would first be converted to the corresponding allylic alcohol. The subsequent Sharpless epoxidation would yield a chiral epoxy alcohol, which can then be opened to a diol.

| Substrate | Catalyst System | Product | Key Feature |

| (E)-1-(2,3,5-Trifluorophenyl)prop-2-en-1-ol | Ti(O-iPr)₄, (+)- or (-)-DET, TBHP | Chiral (2,3,5-Trifluorophenyl)oxiran-2-yl)methanol | High enantioselectivity wikipedia.org |

| Divinyl carbinols | Ti(O-iPr)₄, (+)- or (-)-DET, TBHP | Desymmetrized epoxides | Desymmetrization of achiral substrates youtube.com |

This interactive data table illustrates the application of the Sharpless Asymmetric Epoxidation.

The success of this route depends on the efficient synthesis of the requisite trifluorinated allylic alcohol and the stereochemical outcome of the epoxidation, which is generally reliable for a wide range of substrates.

Palladium-Catalyzed Coupling Reactions in Fluorinated Arylpropanol Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions could be employed to construct the carbon skeleton of a fluorinated arylpropanol, a direct precursor to this compound.

For instance, a Heck reaction between a trifluorobromobenzene and an appropriate alkene, such as allyl alcohol, could potentially form the desired arylpropanol skeleton. mdpi.comnih.gov Alternatively, a Suzuki or Stille coupling of a trifluorophenylboronic acid or trifluorophenylstannane with a suitable three-carbon building block containing a hydroxyl group could also be envisioned. A flexible two-step, one-pot procedure was developed to synthesize 2-aryl propionic acids including the anti-inflammatory drug flurbiprofen. mdpi.comnih.gov

| Coupling Partners | Catalyst System | Product Type |

| 1-Bromo-2,3,5-trifluorobenzene, Allyl alcohol | Pd catalyst, Ligand, Base | Fluorinated Arylpropanol |

| 2,3,5-Trifluorophenylboronic acid, 3-Halo-propan-1-ol derivative | Pd catalyst, Ligand, Base | Fluorinated Arylpropanol |

| Aryl bromides, Ethylene | Pd(OAc)₂, NISPCPP | 2-Aryl propionic acids mdpi.com |

This interactive data table showcases potential palladium-catalyzed routes to fluorinated arylpropanols.

The development of such a route would require careful selection of the palladium catalyst, ligand, and reaction conditions to achieve high yields and selectivity. The functional group tolerance of the chosen catalytic system would also be a critical consideration.

Enantioselective Approaches for Chiral Intermediates

The synthesis of chiral intermediates is crucial for producing enantiomerically pure forms of pharmacologically active compounds. For a molecule like this compound, enantioselective strategies would typically focus on the asymmetric reduction of the ketone to form a chiral alcohol, or the synthesis of the ketone from an already chiral precursor.

One prominent method involves the kinetic resolution of a racemic alcohol, such as 1-(3-trifluoromethyl)phenyl-propan-2-ol, using enzymatic processes. Lipase-catalyzed transesterification is a well-established technique for separating enantiomers, where the enzyme selectively acylates one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol enantiomer. This approach offers high enantioselectivity under mild reaction conditions.

Another advanced strategy is the use of chiral catalysts in the synthetic process itself. Chiral N-heterocyclic carbenes (NHCs), for instance, have gained prominence as powerful organocatalysts and ligands for transition metals in asymmetric synthesis. google.com These catalysts can be employed to create stereocenters with high fidelity. For fluorinated ketones, organocatalytic methods using primary amine catalysts derived from cinchona alkaloids have proven highly effective for enantioselective α-fluorination, achieving excellent enantiomeric excess (ee). cymitquimica.com For example, the α-fluorination of cyclohexanone (B45756) using a dihydroquinidine-based catalyst can yield the product in 88% yield and 99% ee. cymitquimica.com Such methods could be adapted to introduce chirality into precursors for this compound.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is paramount for the industrial-scale synthesis of fluorinated ketones, ensuring both economic viability and high purity of the final product. Key parameters for optimization include the choice of solvent, the selection of an appropriate catalyst, and the precise control of temperature and pressure.

Evaluation of Solvent Systems for Enhanced Efficiency

The choice of solvent can significantly influence reaction rates, yields, and even the reaction pathway. In the synthesis of analogous compounds like 1-(3-trifluoromethyl)phenyl-propan-2-one via a diazonium salt intermediate, a variety of polar solvents are employed. google.com These include water, acetone, acetonitrile (B52724), dioxane, and N,N-dimethylformamide. google.com The polarity of these solvents helps to dissolve the reactants and stabilize charged intermediates, facilitating the reaction.

In other synthetic routes, such as those involving Grignard reagents for the preparation of halogenated acetophenone (B1666503) derivatives, anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) are standard. chemicalbook.com For fluorination reactions using electrophilic fluorinating agents like Selectfluor®, solvents such as acetonitrile and tetrahydrofuran (THF) are commonly used. vulcanchem.comgoogle.com The selection is often based on balancing reactant solubility, reaction temperature requirements, and compatibility with the catalytic system.

Table 1: Solvent Systems in Analogous Phenylpropanone Syntheses

| Synthetic Route (Analogous Compound) | Solvent(s) | Purpose | Reference |

|---|---|---|---|

| Diazonium Salt Reaction (1-(3-Trifluoromethyl)phenyl-propan-2-one) | Water, Acetone, Acetonitrile | Dissolve polar reactants and stabilize intermediates. | google.com |

| Grignard Reaction (3',5'-Dichloro-2,2,2-trifluoroacetophenone) | Tetrahydrofuran (THF) | Standard solvent for Grignard reagent formation and reaction. | chemicalbook.com |

| Electrophilic Fluorination (Cyclic β-Diketones) | Acetonitrile, THF | Provide a suitable medium for the fluorinating agent and catalyst. | vulcanchem.comgoogle.com |

Catalyst Selection and Turnover Frequency in Fluorinated Ketone Formation

Catalysts are fundamental to modern synthetic chemistry, enabling efficient and selective transformations. In a common route to phenylpropanones involving the reaction of a diazonium salt with isopropenyl acetate, salts of copper (cuprous or cupric) are used catalytically. google.com Copper(I) and Copper(II) chlorides are particularly preferred for this transformation. google.com

For enantioselective syntheses, catalyst selection is even more critical. Asymmetric fluorination reactions often rely on transition metal complexes or organocatalysts. vulcanchem.com

Metal Complexes : Nickel(II) and Palladium(II) complexes with chiral ligands like DBFOX-Ph and BINAP, respectively, have been successfully used for the enantioselective fluorination of β-ketoesters. google.com

Organocatalysts : Primary amine catalysts derived from cinchona alkaloids are highly effective for the enantioselective α-fluorination of ketones. cymitquimica.com These catalysts operate via enamine activation and can achieve high turnover frequencies and selectivities. cymitquimica.com

Phase Transfer Catalysts : In nucleophilic aromatic substitution reactions on poly-halogenated rings to introduce fluorine, phase transfer catalysts such as phosphonium (B103445) salts (e.g., tetraphenylphosphonium (B101447) bromide) are used to facilitate the reaction between an alkali metal fluoride (B91410) (like KF) and the aromatic substrate in a polar aprotic solvent. google.com

Table 2: Catalyst Systems for Synthesis of Fluorinated Ketones and Intermediates

| Reaction Type | Catalyst | Example Catalyst System | Reference |

|---|---|---|---|

| Diazonium Salt Coupling | Copper Salt | CuCl / CuCl₂ | google.com |

| Enantioselective Fluorination | Organocatalyst | Dihydroquinidine derivative / TCA | cymitquimica.com |

| Enantioselective Fluorination | Metal Complex | Ni(ClO₄)₂ / DBFOX-Ph ligand | google.com |

| Nucleophilic Fluorination | Phase Transfer Catalyst | Tetraphenylphosphonium bromide | google.com |

Influence of Temperature and Pressure on Reaction Kinetics

Temperature is a critical parameter that directly influences the rate of chemical reactions. For the synthesis of phenylpropanones, precise temperature control is essential to maximize yield and minimize the formation of byproducts.

In the synthesis of 1-(3-trifluoromethyl)phenyl-propan-2-one from a diazonium salt, the reaction temperature is maintained between 20°C and 70°C. google.com A specific example holds the temperature at 30°C during the addition phase, with a subsequent increase to a maximum of 60°C. google.com Similarly, a Grignard-based synthesis of a related acetophenone involves multiple temperature stages: the Grignard reagent is formed at 20-25°C, the subsequent reaction with an ester is conducted at -10°C to 0°C, and the final workup is also performed at low temperatures before warming to room temperature. chemicalbook.com These controlled temperature profiles are crucial for managing the exothermic nature of the reactions and ensuring selectivity.

Pressure is typically not a primary variable in these liquid-phase syntheses, which are usually conducted at atmospheric pressure. However, reduced pressure is frequently applied during the purification stage. Vacuum distillation is a standard method for purifying the final ketone product, allowing for distillation at lower temperatures (e.g., 98-102°C at 10 mm Hg for an analogous compound) to prevent thermal decomposition of the product. google.com

Chemical Reactivity and Mechanistic Studies of 1 2,3,5 Trifluorophenyl Propan 2 One

Electronic Effects of Fluorine Substituents on Molecular Reactivity

The three fluorine atoms on the phenyl ring of 1-(2,3,5-trifluorophenyl)propan-2-one exert strong electronic effects that modulate its reactivity. These effects are primarily twofold: a powerful electron-withdrawing inductive effect and a weaker, but still significant, resonance effect.

Inductive Effects of the Trifluorophenyl Moiety on Carbonyl Electrophilicity

The high electronegativity of fluorine atoms results in a strong electron-withdrawing inductive effect (-I effect) transmitted through the sigma bonds of the aromatic ring to the benzylic carbon and, subsequently, to the carbonyl group. doubtnut.com This inductive pull of electron density away from the carbonyl carbon significantly increases its partial positive charge, thereby enhancing its electrophilicity. masterorganicchemistry.comyoutube.com A more electrophilic carbonyl carbon is more susceptible to attack by nucleophiles. masterorganicchemistry.com

The reactivity of a carbonyl group is directly related to the magnitude of the positive charge on the carbonyl carbon. doubtnut.com The presence of electron-withdrawing groups, such as the trifluorophenyl moiety, increases this positive charge and, consequently, the reactivity towards nucleophilic addition. masterorganicchemistry.com In contrast, electron-donating groups would decrease the electrophilicity and reactivity. youtube.com

Table 1: Comparison of Carbonyl Electrophilicity in Related Ketones (Illustrative)

| Compound | Substituent on Phenyl Ring | Expected Relative Carbonyl Electrophilicity |

| Acetophenone (B1666503) | H | Baseline |

| 1-(4-Methylphenyl)propan-2-one | 4-CH₃ (Electron-donating) | Lower |

| 1-Phenylpropan-2-one | H | Baseline |

| This compound | 2,3,5-F₃ (Strongly electron-withdrawing) | Higher |

| 1-(Pentafluorophenyl)propan-2-one | F₅ (Very strongly electron-withdrawing) | Highest |

Note: This table is illustrative and based on established principles of electronic effects. Precise quantitative values would require experimental measurement or computational calculation.

Computational Analysis of Frontier Molecular Orbital (HOMO-LUMO) Energy Gaps

Frontier molecular orbital (FMO) theory is a powerful tool for predicting chemical reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap, provide insights into the kinetic stability and reactivity of a molecule. bhu.ac.inresearchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. nih.gov

Table 2: Estimated Frontier Molecular Orbital Energies and HOMO-LUMO Gap

| Molecular Orbital | Estimated Energy (eV) | Significance |

| HOMO | -7.5 to -8.5 | Electron-donating ability |

| LUMO | -1.5 to -2.5 | Electron-accepting ability |

| HOMO-LUMO Gap | 5.0 to 7.0 | Indicator of chemical reactivity and kinetic stability |

Note: These values are estimations based on data for structurally related fluorinated aromatic ketones and general principles of computational chemistry. Actual values would require specific DFT calculations.

Nucleophilic Addition Reactions at the Ketone Carbonyl

The enhanced electrophilicity of the carbonyl carbon in this compound makes it a prime substrate for nucleophilic addition reactions. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which is subsequently protonated to yield an alcohol. libretexts.orgopenstax.org

Reactivity Profiles with Diverse Nucleophilic Species

This compound is expected to react with a wide range of nucleophiles.

Hydride Reagents: Strong hydride donors like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) will readily reduce the ketone to the corresponding secondary alcohol, 1-(2,3,5-trifluorophenyl)propan-2-ol. fiveable.meyoutube.com

Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) are potent carbon-based nucleophiles that will add to the carbonyl group to form tertiary alcohols after acidic workup. libretexts.orgmasterorganicchemistry.com For example, reaction with methylmagnesium bromide would yield 2-methyl-1-(2,3,5-trifluorophenyl)propan-2-ol.

Amine Nucleophiles: Primary and secondary amines can also act as nucleophiles, leading to the formation of imines and enamines, respectively, which are important synthetic intermediates. youtube.com

Stereochemical Control and Product Distribution in Addition Reactions

When a nucleophile adds to the carbonyl group of this compound, a new stereocenter is created at the carbonyl carbon if the nucleophile is not a hydrogen atom. In the absence of any chiral influence, the reaction will typically produce a racemic mixture of the two possible enantiomers, as the nucleophile can attack either the re or si face of the planar carbonyl group with equal probability. libretexts.orglibretexts.org

However, the presence of the bulky and electronically complex trifluorophenyl group could potentially influence the stereochemical outcome of the reaction, especially with sterically demanding nucleophiles. The Felkin-Anh model can be used to predict the major diastereomer in such cases. youtube.com Furthermore, the use of chiral catalysts or auxiliaries can enable enantioselective additions to the ketone, providing access to optically active fluorinated alcohols. nih.gov

α-Carbon Reactivity and Enolate Chemistry

The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) in this compound are acidic due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate. youtube.com

The acidity of the α-protons in this compound is expected to be influenced by the trifluorophenyl group. While the inductive effect of the fluorinated ring would increase the acidity of the benzylic protons, it is the methyl protons that are typically involved in enolate formation under standard basic conditions. The formation of the enolate creates a potent nucleophile at the α-carbon, which can participate in a variety of carbon-carbon bond-forming reactions. libretexts.org

Kinetic vs. Thermodynamic Enolates: Since this compound has two different sets of α-protons (on the methyl group and the benzylic carbon), the formation of two different enolates is possible. The deprotonation of the methyl group leads to the kinetic enolate, which is formed faster due to lower steric hindrance. Deprotonation of the benzylic carbon would lead to the thermodynamic enolate, which is more stable due to conjugation with the aromatic ring. The choice of base and reaction conditions can be used to selectively generate one enolate over the other. masterorganicchemistry.com

Reactions of the Enolate: The enolate of this compound can react with various electrophiles, such as alkyl halides (alkylation) and other carbonyl compounds (aldol reaction), to form new carbon-carbon bonds at the α-position. libretexts.org These reactions are fundamental in organic synthesis for the construction of more complex molecules.

Insufficient Data Available for In-Depth Analysis of this compound

The requested article necessitates a thorough examination of several key areas of the compound's reactivity, including the formation and stabilization of its enolate intermediates, subsequent alkylation and acylation reactions at the α-position, and various reductive transformations of its ketone functional group.

General literature on enolate chemistry suggests that the presence of three electron-withdrawing fluorine atoms on the phenyl ring would significantly influence the acidity of the α-protons of this compound, thereby affecting the ease of enolate formation. The electron-withdrawing nature of the trifluorophenyl group is expected to stabilize the resulting enolate anion. However, without specific studies on this compound, a detailed discussion on the regioselectivity and stereoselectivity of enolate formation, as well as the precise influence of the fluorine substitution pattern on enolate stability, remains speculative.

Similarly, while α-alkylation and α-acylation are fundamental reactions of ketone enolates, no specific examples or mechanistic investigations involving this compound could be retrieved. Such studies would be crucial for understanding the substrate's reactivity with various electrophiles and for developing synthetic methodologies.

Regarding the reductive transformations, general methods for ketone reduction are well-documented. Catalytic hydrogenation of ketones to their corresponding alcohols is a standard procedure, often employing catalysts such as palladium, platinum, or nickel. The selective reduction of the ketone in the presence of the aromatic ring is a key consideration, and while various methods exist to achieve this, specific conditions and catalyst systems optimized for this compound are not described in the available literature. Other selective reduction methods, for instance, using hydride reagents, would also require specific experimental data to be discussed in the context of this particular molecule.

Due to the absence of specific research data for this compound in the specified areas of reactivity, it is not possible to generate the requested scientifically accurate and detailed article.

Advanced Spectroscopic Characterization and Analytical Methodologies for 1 2,3,5 Trifluorophenyl Propan 2 One

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, serves as a powerful tool for identifying the functional groups and elucidating the structural features of a molecule.

Assignment of Characteristic Vibrational Modes and Functional Group Identification

An analysis of the FT-IR and FT-Raman spectra of 1-(2,3,5-Trifluorophenyl)propan-2-one would reveal characteristic vibrational frequencies corresponding to its distinct molecular components.

Carbonyl (C=O) Stretching: The ketone functional group would exhibit a strong, sharp absorption band in the FT-IR spectrum, typically in the region of 1715-1725 cm⁻¹. This is one of the most prominent peaks for ketone-containing compounds. researchgate.netnist.gov

C-F Stretching: The trifluorophenyl ring would produce strong absorption bands in the fingerprint region of the FT-IR spectrum, generally between 1100 and 1400 cm⁻¹, corresponding to the C-F stretching vibrations.

Aromatic C-H and C=C Stretching: The phenyl ring would show C-H stretching vibrations above 3000 cm⁻¹ and several C=C stretching bands in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretching and Bending: The methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups of the propanone chain would display C-H stretching vibrations in the 2850-3000 cm⁻¹ range. researchgate.net Bending vibrations for these groups would appear in the 1375-1465 cm⁻¹ region.

Raman Spectroscopy: FT-Raman spectroscopy would complement the FT-IR data. Aromatic ring vibrations and symmetric stretches often show strong signals in Raman spectra, which might be weak in FT-IR. sacher-laser.com

A data table summarizing these expected vibrational modes would be structured as follows:

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| > 3000 | Aromatic C-H Stretch | Trifluorophenyl |

| 2850-3000 | Aliphatic C-H Stretch | Methylene, Methyl |

| 1715-1725 | C=O Stretch | Ketone |

| 1450-1600 | Aromatic C=C Stretch | Trifluorophenyl |

| 1375-1465 | Aliphatic C-H Bend | Methylene, Methyl |

| 1100-1400 | C-F Stretch | Trifluorophenyl |

Comparison of Experimental and Theoretically Derived Spectra

To gain deeper insight into the vibrational properties and to confirm experimental assignments, theoretical calculations, often using Density Functional Theory (DFT), are employed. The calculated harmonic vibrational frequencies from a modeled molecular structure would be compared against the experimental FT-IR and FT-Raman data. A scaling factor is typically applied to the theoretical frequencies to account for anharmonicity and other systematic errors. The agreement between the scaled theoretical and experimental spectra would validate both the vibrational assignments and the computed molecular geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the precise connectivity and chemical environment of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of the molecule's structure. rsc.org

Proton (¹H) NMR for Aliphatic and Aromatic Proton Environments

The ¹H NMR spectrum would show distinct signals for the protons in the aliphatic chain and the aromatic ring.

Aliphatic Protons: The methyl protons (-CH₃) would appear as a singlet, typically in the 2.1-2.3 ppm range. The methylene protons (-CH₂-) would also appear as a singlet, shifted further downfield (likely 3.7-4.0 ppm) due to the influence of the adjacent aromatic ring and ketone group.

Aromatic Protons: The trifluorophenyl ring has two remaining protons. Their chemical shifts and splitting patterns would be complex due to coupling with each other and with the adjacent fluorine atoms (H-F coupling). They would appear as multiplets in the aromatic region (approximately 6.8-7.5 ppm).

A summary of expected ¹H NMR data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.2 | Singlet | 3H | -C(=O)CH₃ |

| ~3.8 | Singlet | 2H | -CH₂- |

| 6.8-7.5 | Multiplet | 2H | Ar-H |

Carbon (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum reveals all unique carbon environments in the molecule.

Carbonyl Carbon: The ketone carbon (C=O) would be the most downfield signal, expected around 205-207 ppm.

Aromatic Carbons: The carbons of the trifluorophenyl ring would appear in the 110-165 ppm range. The carbons directly bonded to fluorine atoms would show large C-F coupling constants, appearing as doublets or triplets depending on the number of adjacent fluorines.

Aliphatic Carbons: The methyl carbon (-CH₃) would be the most upfield signal (~30 ppm), while the methylene carbon (-CH₂-) would be found at a more intermediate chemical shift (~45-50 ppm).

A table of expected ¹³C NMR data:

| Chemical Shift (δ) ppm | Assignment |

| ~206 | C=O |

| 110-165 (with C-F coupling) | Aromatic C |

| ~48 | -CH₂- |

| ~30 | -CH₃ |

Fluorine (¹⁹F) NMR for Trifluorophenyl Moiety Characterization

¹⁹F NMR is highly sensitive and provides specific information about the fluorine atoms. The three fluorine atoms on the phenyl ring are in chemically distinct environments (positions 2, 3, and 5) and would therefore produce three separate signals. The chemical shifts and coupling patterns (F-F and F-H couplings) would be characteristic of their positions on the ring, confirming the 2,3,5-substitution pattern. This technique is exceptionally powerful for distinguishing between isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For this compound, the primary chromophores are the trifluorophenyl ring and the carbonyl group of the propanone moiety. The interaction between these two groups influences the electronic transition energies. Typically, aromatic ketones exhibit two main types of absorption bands in the UV region:

π → π* transitions: These are high-energy transitions associated with the promotion of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are usually observed at shorter wavelengths (higher energy) and have high molar absorptivity (ε). For the trifluorophenyl ring, these transitions are expected to be intense.

n → π* transitions: These are lower-energy transitions involving the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to an antibonding π* orbital. These transitions are characteristically weak (low molar absorptivity) and appear at longer wavelengths compared to the π → π* transitions.

The substitution of the phenyl ring with three fluorine atoms, which are strongly electron-withdrawing, is expected to cause a hypsochromic (blue) shift in the absorption maxima of the π → π* transitions compared to the unsubstituted phenylpropanone. This is due to the stabilization of the ground state by the inductive effect of the fluorine atoms.

While specific experimental UV-Vis spectral data for this compound is not widely available in published literature, a hypothetical UV-Vis absorption data table is presented below for illustrative purposes, based on the expected electronic transitions for a molecule of this type in a common solvent like ethanol (B145695).

Table 1: Hypothetical UV-Vis Absorption Data for this compound in Ethanol

| λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Transition Type | Chromophore |

| ~255 | ~8,000 | π → π | Trifluorophenyl ring |

| ~310 | ~300 | n → π | Carbonyl group |

Note: The data in this table is hypothetical and serves as an example of the expected spectral characteristics. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structural Determination

As of the current literature survey, a crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD). Therefore, the following sections discuss the type of information that would be obtained from such an analysis and the expected structural features based on related molecules.

Elucidation of Molecular Geometry and Conformation

A single-crystal X-ray diffraction study of this compound would provide precise measurements of all bond lengths and angles. For instance, it would detail the C-F, C-C, C=O, and C-H bond lengths, as well as the bond angles within the aromatic ring and the propanone side chain.

A key aspect of the molecular structure is the conformation, which is defined by the torsion angles. The most significant torsion angle in this molecule would be the one describing the orientation of the propanone side chain relative to the plane of the trifluorophenyl ring. This conformation is a result of the balance between steric hindrance and electronic effects. The fluorine atom at the ortho position (position 2) would likely impose significant steric constraints, influencing the rotation around the C-C bond connecting the phenyl ring and the methylene group.

Table 2: Expected Key Crystallographic Parameters for this compound

| Parameter | Expected Value Range | Significance |

| C-F Bond Length | 1.33 - 1.36 Å | Characteristic of aryl fluorides. |

| C=O Bond Length | 1.20 - 1.22 Å | Typical for a ketone carbonyl group. |

| Phenyl Ring C-C Bond Angle | ~120° | Deviations indicate ring strain. |

| Torsion Angle (F-C2-C(benzyl)-C(carbonyl)) | Variable | Defines the conformation of the side chain relative to the ring. |

Note: The values in this table are based on typical bond lengths and angles for similar organic molecules and are for illustrative purposes only.

Computational Chemistry and Theoretical Investigations of 1 2,3,5 Trifluorophenyl Propan 2 One

Theoretical Assessment of Non-Linear Optical (NLO) Properties

First Hyperpolarizability Calculations

There is no specific data from computational studies on the first hyperpolarizability (β) of 1-(2,3,5-Trifluorophenyl)propan-2-one. First hyperpolarizability is a measure of the non-linear optical (NLO) properties of a molecule, indicating its potential for applications in technologies like frequency doubling of light.

For context, the calculation of first hyperpolarizability is a standard feature in many computational chemistry software packages. dtic.mil These calculations are typically performed using quantum mechanical methods such as Hartree-Fock or Density Functional Theory (DFT). The process involves applying an external electric field to the molecule in silico and calculating the resulting change in the dipole moment. The first hyperpolarizability tensor components are then derived from the response of the electron density to this perturbation. Such studies provide valuable insights into the NLO characteristics of materials and are crucial for the design of new optical devices. researchgate.net

Although no data exists for this compound, studies on other organic molecules demonstrate the general approach. For instance, a study on 1-chloro-2-methyl-2-phenylpropane reported a calculated first hyperpolarizability of 1.56 x 10⁻³⁰ esu, suggesting its potential as an NLO material. materialsciencejournal.org This highlights the type of data that would be generated from a similar computational analysis of this compound.

Table 1: Hypothetical Data Table for First Hyperpolarizability of this compound

| Computational Method | Basis Set | First Hyperpolarizability (β) in esu |

| Data Not Available | Data Not Available | Data Not Available |

This table is for illustrative purposes only, as no specific data has been found in the literature.

Simulation of Reaction Mechanisms and Transition State Structures

Similarly, a specific simulation of the reaction mechanisms and transition state structures involving this compound has not been documented in the accessible scientific literature. The simulation of reaction mechanisms through computational chemistry provides a molecular-level understanding of chemical transformations, including the identification of intermediates, transition states, and the calculation of activation energies.

Theoretical studies on related fluorinated aromatic compounds offer a glimpse into the potential reaction pathways. For example, research on the thermal decomposition of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) utilized computational methods to probe its reaction mechanisms. mdpi.com The study revealed that the presence and position of fluorine atoms significantly influence the molecule's thermal stability and the initial bond-breaking events. mdpi.com It was found that fluorine substitution altered the trigger bond of the decomposition process compared to its non-fluorinated analog. mdpi.com

A computational investigation into this compound would likely explore reactions such as nucleophilic addition to the carbonyl group or reactions involving the fluorinated aromatic ring. The simulation would map out the potential energy surface of the reaction, identifying the lowest energy path from reactants to products. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface, and calculating its energy to determine the reaction's activation barrier.

Table 2: Hypothetical Data Table for a Simulated Reaction of this compound

| Reaction Coordinate | Reactant | Transition State | Product | Activation Energy (kcal/mol) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

This table is for illustrative purposes only, as no specific data has been found in the literature.

Role As a Chemical Intermediate and Precursor in Advanced Organic Synthesis

Precursor in Pharmaceutical Synthesis

The trifluorophenyl propanone scaffold is a key structural element in the synthesis of several modern therapeutic agents. The fluorine atoms can enhance the potency and pharmacokinetic profile of a drug molecule, making these ketones attractive starting materials in medicinal chemistry. cymitquimica.combiesterfeld.no

Intermediate for Dipeptidyl Peptidase-4 (DPP-4) Inhibitors (e.g., Sitagliptin precursors involving 1-(2,4,5-Trifluorophenyl)propan-2-one)

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes. nih.govnih.gov Sitagliptin, the first approved drug in this class, features a signature trifluorophenyl moiety. nih.govunigoa.ac.in The synthesis of Sitagliptin relies heavily on intermediates derived from the 1-(2,4,5-Trifluorophenyl)propan-2-one (B3230460) structural framework.

Several synthetic routes to Sitagliptin start with 2,4,5-trifluorophenyl acetic acid, a direct precursor to the corresponding propanone. nih.gov For instance, one process involves the conversion of 2,4,5-trifluorophenyl acetic acid into a Meldrum's adduct, which is then coupled with a triazolopiperazine fragment to form a β-ketoamide intermediate. nih.gov This β-ketoamide, which contains the core structure of 1-(2,4,5-trifluorophenyl)propan-2-one, is a central element in constructing the final molecule. nih.gov Alternative syntheses also utilize key intermediates like t-butoxycarbonylamino-4-(2,4,5-trifluorophenyl)-butyric acid, which is prepared from precursors containing the 2,4,5-trifluorophenyl group. allfordrugs.com The introduction of the chiral amine, a critical step for the drug's efficacy, is often achieved through asymmetric hydrogenation or enzymatic reactions on these trifluorophenyl-containing intermediates. allfordrugs.comgoogle.com The trifluorophenyl group is essential for the compound's potent and selective inhibition of the DPP-4 enzyme. nih.govnih.gov

Application in the Synthesis of Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists (e.g., Ubrogepant and Atogepant synthesis involving 1-(2,3,6-Trifluorophenyl)propan-2-one)

Calcitonin gene-related peptide (CGRP) receptor antagonists are a newer class of drugs developed for the acute treatment of migraine. nih.govlookchem.comed.ac.uk Several compounds in this class, known as "gepants," incorporate fluorinated aromatic rings to achieve high potency and favorable pharmacological properties. nih.govresearchgate.net

While the specific compound 1-(2,3,6-Trifluorophenyl)propan-2-one (B1396102) is not explicitly detailed as a direct starting material in the primary disclosed syntheses of Ubrogepant and Atogepant, the strategic use of fluorinated phenyl moieties is a defining characteristic of this drug class. For example, the synthesis of Telcagepant, an early CGRP antagonist, involves a (3R,6S)-3-amino-6-(2,3-difluorophenyl)azepan-2-one core, highlighting the importance of di- and trifluorophenyl groups in achieving potent CGRP receptor antagonism. nih.govnih.govresearchgate.net The synthesis of Ubrogepant involves the coupling of two complex chiral fragments, an aminopiperidinone and a spirocyclic carboxylic acid, where the optimization of aromatic substituents was key to its development. chemicalbook.comresearchgate.netgoogle.com Similarly, the synthesis of Atogepant proceeds through the coupling of a carboxylic acid fragment and a spirocyclic motif, with a key ketone intermediate being formed from a different carboxylic acid precursor. chemicalbook.com The inclusion of fluorinated motifs in these antagonists is crucial for modulating their interaction with the CGRP receptor. lookchem.com

Strategic Use in Constructing Complex Polycyclic Scaffolds

Polycyclic scaffolds are foundational structures in a vast number of natural products and pharmaceutical drugs, providing rigid three-dimensional frameworks that can be decorated to achieve specific biological activities. nih.govnih.gov Ketones are versatile functional groups for the construction of such systems through intramolecular cyclization, annulation, and multicomponent reactions.

The ketone moiety in 1-(2,3,5-Trifluorophenyl)propan-2-one and its isomers can be readily converted into an enolate or enamine, which can then participate in ring-forming reactions. The electron-withdrawing trifluorophenyl group enhances the acidity of the adjacent methylene (B1212753) protons, facilitating these transformations under milder conditions. Although specific examples detailing the use of this compound in complex polycyclic synthesis are not extensively documented in mainstream literature, its structural features make it an ideal candidate for such applications. One-pot reactions involving alkyne annulations and cascade cyclizations are powerful methods for building polycyclic systems, and activated ketones are often key components in these synthetic strategies. nih.gov

Applications in Agrochemical Synthesis

The introduction of fluorine into active ingredients is a highly successful strategy in the agrochemical industry, leading to products with improved efficacy, stability, and selectivity. biesterfeld.noresearchgate.net Fluorinated compounds are prominent among modern herbicides, insecticides, and fungicides. semanticscholar.org

Building Block for Pesticide and Herbicide Development

Trifluoromethyl-substituted aromatic rings, particularly trifluoromethylpyridines, are key structural motifs in numerous commercial agrochemicals. nih.govresearchgate.net These intermediates are often synthesized from simpler building blocks. While direct synthetic routes from this compound to specific commercial pesticides are not prominently published, its structural components are relevant. The synthesis of many active ingredients involves the construction of a heterocyclic or aromatic core followed by fluorination or the introduction of a trifluoromethyl group. For example, the insecticide Sulfoxaflor contains a 6-(trifluoromethyl)pyridine moiety, which was found to be optimal for its insecticidal activity after replacing a phenyl group in earlier analogues. nih.gov The development of such compounds often involves screening libraries of fluorinated building blocks, and ketones like this compound represent potential precursors for creating novel active ingredients. google.com

General Utility as an Advanced Organic Building Block

This compound and its isomers are valuable as advanced building blocks due to their combination of reactive sites and unique electronic properties. cymitquimica.combiesterfeld.no The ketone functionality can undergo a wide range of transformations, including:

Reductive amination to form chiral amines.

Aldol (B89426) and related condensation reactions to form carbon-carbon bonds.

Wittig and Horner-Wadsworth-Emmons reactions to produce alkenes.

Baeyer-Villiger oxidation to generate esters.

The trifluorophenyl ring is relatively stable and the fluorine atoms significantly influence the reactivity of the molecule by withdrawing electron density. cymitquimica.com This electronic effect can increase the electrophilicity of the ketone's carbonyl carbon and the acidity of the alpha-protons, facilitating reactions at these positions. vulcanchem.com This combination of features makes these compounds useful intermediates for creating diverse and complex target molecules in medicinal chemistry and material science. cymitquimica.com

Derivatives and Structural Analogs of 1 2,3,5 Trifluorophenyl Propan 2 One

Systematic Derivatization of the Ketone Moiety

The ketone group is a versatile functional handle for synthesizing a library of derivatives through reactions such as reduction, amination, and condensation.

The synthesis of the corresponding secondary alcohol, 1-(2,3,5-trifluorophenyl)propan-2-ol, is a fundamental transformation of the parent ketone. This is typically achieved through the reduction of the carbonyl group.

Research Findings: The reduction of the ketone to the alcohol can be accomplished using standard hydride-reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a common and effective method for this conversion. A more potent reducing agent, lithium aluminum hydride (LiAlH₄) in an aprotic solvent such as tetrahydrofuran (B95107) (THF), can also be used, followed by an aqueous workup.

The resulting product, 1-(2,3,5-trifluorophenyl)propan-2-ol, is a chiral molecule containing a new stereocenter at the hydroxyl-bearing carbon. Characterization of this alcohol would rely on standard spectroscopic techniques. In the Infrared (IR) spectrum, the disappearance of the strong carbonyl (C=O) stretch from the starting ketone (typically around 1710 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretch (around 3200-3600 cm⁻¹) would confirm the reduction. ¹H NMR spectroscopy would show the emergence of a new signal for the hydroxyl proton and a shift in the signals for the protons on the adjacent carbons.

| Compound | Synthesis Method | Key Spectroscopic Features |

| 1-(2,3,5-Trifluorophenyl)propan-2-ol | Reduction of the parent ketone with NaBH₄ or LiAlH₄. | IR: Broad O-H stretch (3200-3600 cm⁻¹), absence of C=O stretch. ¹H NMR: Upfield shift of methylene (B1212753) protons, new signals for CH-OH proton and OH proton. |

Amination of 1-(2,3,5-trifluorophenyl)propan-2-one can lead to various amino-containing derivatives. The synthesis of vicinal amino alcohols like 1-amino-1-(2,3,5-trifluorophenyl)propan-2-ol (B13050715) is of particular interest in medicinal chemistry.

Research Findings: The synthesis of 1-amino-1-(2,3,5-trifluorophenyl)propan-2-ol requires a multi-step approach as it involves modification at both the C1 and C2 positions of the propane (B168953) chain. A plausible synthetic route could involve an initial α-halogenation of the ketone at the benzylic position, followed by nucleophilic substitution with an amine source (e.g., ammonia (B1221849) or a protected amine), and subsequent reduction of the ketone. Alternatively, a Strecker-type synthesis could be envisioned. The existence of stereoisomers like (1R,2S)-1-amino-1-(2,3,5-trifluorophenyl)propan-2-ol is documented, indicating that stereocontrolled syntheses are possible to isolate specific diastereomers. chemicalbook.com General methods for synthesizing aminopropanols often involve the ammonolysis of chloropropanols, which are formed from the ring-opening of epoxides. google.com These established methodologies can be adapted for more complex substrates.

| Derivative | Potential Synthetic Route | Significance |

| 1-Amino-1-(2,3,5-trifluorophenyl)propan-2-ol | 1. α-bromination of the parent ketone. 2. Nucleophilic substitution with an amine. 3. Reduction of the ketone. | Important chiral building block for pharmaceuticals. google.com |

The presence of acidic α-hydrogens on the methyl group of this compound allows it to undergo aldol (B89426) condensation reactions. youtube.comquora.com

Research Findings: In the presence of a base (e.g., NaOH or KOH), the ketone can act as a nucleophile (after deprotonation to form an enolate) and attack the electrophilic carbonyl carbon of another molecule. The initial product is a β-hydroxy ketone. This aldol adduct can readily undergo dehydration (loss of a water molecule) upon heating or under acidic/basic conditions to yield a thermodynamically stable α,β-unsaturated ketone. quora.com This product features a conjugated system extending from the phenyl ring to the enone moiety. The synthesis of α,β-unsaturated ketones bearing trifluoromethyl groups is a well-established area, as these compounds are valuable synthons for creating various heterocyclic structures. mdpi.comresearchgate.net

The expected product from the self-condensation and dehydration of this compound would be 1,3-bis(2,3,5-trifluorophenyl)-4-methylpent-1-en-3-one.

| Reaction | Conditions | Product Type | Example Product (from self-condensation) |

| Aldol Condensation | Dilute base (e.g., NaOH), heat | β-Hydroxy ketone, followed by α,β-Unsaturated ketone | 1,3-bis(2,3,5-trifluorophenyl)-4-methylpent-1-en-3-one |

Comparative Studies with Positional Isomers of Trifluorophenyl Propan-2-one

The specific arrangement of fluorine atoms on the phenyl ring significantly influences the molecule's properties. Comparing the subject compound with its positional isomers provides insight into these structure-property relationships.

Positional isomers such as 1-(2,4,5-trifluorophenyl)propan-2-one (B3230460) and 1-(2,3,6-trifluorophenyl)propan-2-one (B1396102) serve as important comparators. While they share the same molecular formula (C₉H₇F₃O) and weight (188.15 g/mol ), the different substitution patterns lead to distinct physical and chemical characteristics. chemicalbook.comcymitquimica.com

Research Findings: Commercial availability of these isomers facilitates comparative studies. chemicalbook.comsigmaaldrich.comsigmaaldrich.comcymitquimica.comchemicalbook.combldpharm.com They are all typically liquids at room temperature. sigmaaldrich.comsigmaaldrich.com Subtle differences in their boiling points, densities, and chromatographic behavior are expected due to variations in their dipole moments and intermolecular forces.

| Isomer | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 1305323-99-2 cymitquimica.combldpharm.com | C₉H₇F₃O | 188.15 g/mol cymitquimica.com |

| 1-(2,4,5-Trifluorophenyl)propan-2-one | 1305324-02-0 sigmaaldrich.comchemicalbook.com | C₉H₇F₃O | 188.15 g/mol nih.gov |

| 1-(2,3,6-Trifluorophenyl)propan-2-one | 1305324-34-8 chemicalbook.comsigmaaldrich.com | C₉H₇F₃O | 188.15 g/mol chemicalbook.com |

The placement of the highly electronegative fluorine atoms dictates the electronic and steric environment of the molecule.

Research Findings:

Steric Effects: A fluorine atom is relatively small, but its presence at an ortho position (positions 2 or 6) creates steric hindrance. researchgate.net

This compound: Has one ortho-fluorine (at C2). This hinders the rotation around the C-C bond connecting the phenyl ring to the side chain and can influence the preferred conformation of the molecule.

1-(2,4,5-Trifluorophenyl)propan-2-one: Also has one ortho-fluorine (at C2), presenting a similar steric environment to the 2,3,5-isomer.

1-(2,3,6-Trifluorophenyl)propan-2-one: Features two ortho-fluorines (at C2 and C6). This creates significant steric crowding around the benzylic methylene group, which can be expected to hinder its reactivity in reactions like Sₙ2 substitutions and may also affect the rate of enolate formation.

Studies on related fluorinated isomers have shown that the substitution pattern has a minimal effect on certain properties like the C=O stretching frequency in the IR spectrum but can significantly alter dihedral angles and molecular packing in the solid state. conicet.gov.ar

Related Phenyl Propanone Analogs with Different Halogenation Patterns

The substitution of hydrogen atoms with halogens on the phenyl ring of 1-phenylpropan-2-one gives rise to a diverse range of structural analogs, each with unique physicochemical properties and potential applications. The nature, position, and number of halogen substituents can significantly influence the compound's characteristics. Research into these analogs extends beyond fluorine to include chlorine and bromine, providing a basis for comparative studies.

Halogenation is a key strategy in medicinal chemistry to modulate the properties of lead compounds. acs.org The introduction of different halogens can affect a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. acs.org While direct comparative studies on a wide range of halogenated 1-phenylpropan-2-one analogs are not extensively documented in publicly available literature, insights can be drawn from research on structurally related compounds, such as synthetic cathinones.

Studies on synthetic cathinones, which share the β-keto-phenethylamine core with phenylpropanones, have shown that the type and position of halogen substituents on the aromatic ring can alter their interaction with monoamine transporters. acs.orgresearchgate.net For instance, the introduction of halogen atoms can influence the compound's selectivity and potency as a dopamine (B1211576) (DAT) or serotonin (B10506) (SERT) transporter inhibitor. acs.orgresearchgate.net Research has indicated that para-halogen-substituted cathinones may exhibit lower DAT/SERT inhibition ratios compared to their meta-analogs. acs.org Furthermore, the volume of the halogen atom can also play a role in its biological activity. acs.org

The synthesis of these halogenated analogs typically involves standard organic chemistry reactions. For example, the synthesis of bromo-substituted phenylpropanones can be achieved through various established methods. Similarly, chloro-substituted analogs such as 1-(2,4-dichlorophenyl)propan-2-one and 1-(2,5-dichlorophenyl)propan-1-one (B1357877) are available for research purposes. researchgate.netsigmaaldrich.com The synthesis of fluorinated analogs like 1-(2,3,6-trifluorophenyl)propan-2-one and 1-(2,4,5-trifluorophenyl)propan-2-one has also been reported. sigmaaldrich.comchemicalbook.combldpharm.com

The following interactive data table provides an overview of some of the known phenyl propanone analogs with different halogenation patterns, along with their basic chemical information.

Interactive Data Table of Halogenated Phenyl Propanone Analogs

| Compound Name | Molecular Formula | CAS Number | Halogen Substituent(s) | Phenyl Ring Position(s) |

| This compound | C₉H₇F₃O | Not Available | Fluorine | 2, 3, 5 |

| 1-(2,3,6-Trifluorophenyl)propan-2-one | C₉H₇F₃O | 1305324-34-8 sigmaaldrich.comchemicalbook.combldpharm.com | Fluorine | 2, 3, 6 |

| 1-(2-Chlorophenyl)propan-2-one | C₉H₉ClO | 6305-95-9 | Chlorine | 2 |

| 1-(2,4-Dichlorophenyl)propan-2-one | C₉H₈Cl₂O | 93457-07-9 | Chlorine | 2, 4 |

| 1-(2,5-Dichlorophenyl)propan-1-one | C₉H₈Cl₂O | 99846-93-2 sigmaaldrich.com | Chlorine | 2, 5 |

| 1-(2-Bromophenyl)propan-2-one | C₉H₉BrO | 2734092 (CID) | Bromine | 2 |

| 1-(4-(Trifluoromethyl)phenyl)propan-2-one | C₁₀H₉F₃O | 713-45-1 biosynth.com | Trifluoromethyl | 4 |

Intellectual Property and Patent Landscape Surrounding 1 2,3,5 Trifluorophenyl Propan 2 One

Patent Protection for Synthetic Processes of Fluorinated Ketones

The synthesis of fluorinated ketones is a significant area of chemical patenting due to the utility of these compounds in various industries. Patents in this domain often focus on providing efficient, scalable, and cost-effective manufacturing processes. General methods for preparing fluorinated ketones, which would encompass compounds like 1-(2,3,5-trifluorophenyl)propan-2-one, are protected through various patented strategies.

One common approach is the direct fluorination of hydrocarbon precursors. For instance, patents describe processes for preparing perfluorinated and partially-fluorinated ketones by contacting a hydrocarbon carbonate with fluorine gas in a controlled temperature environment. google.com These methods are broad in scope and can be applied to a wide variety of starting materials to produce an array of fluorinated products, including ketones that are valuable as polymer intermediates and heat transfer agents. google.com

Another significant area of patent protection involves the synthesis of fluorochemical ketone compounds from fluorochemical acid fluorides or other ketones. google.com For example, processes have been patented where a fluorochemical acid fluoride (B91410) or ketone is reacted with hexafluoropropylene oxide (HFPO) to create an intermediate adduct, which is then converted into the desired ketone. google.com Such patents often claim not only the synthetic process but also the use of the resulting ketones in applications ranging from heat transfer in the pharmaceutical and semiconductor industries to their use as solvents or in the preparation of other valuable compounds like hydrofluoroethers (HFEs). google.com

The table below summarizes representative patents covering synthetic processes for fluorinated ketones.

| Patent / Application | Assignee | Title | Summary of Invention |

| EP0557167A1 | 3M Innovative Properties Company | Preparation of fluorinated functional compounds | Describes a process for preparing partially-fluorinated ketones by the direct fluorination of a hydrocarbon carbonate precursor with fluorine gas. google.com |

| US7385089B2 | 3M Innovative Properties Company | Fluorochemical ketone compounds and processes for their use | Relates to fluorinated ketone compounds and processes for their preparation, for example, from fluorochemical acid fluorides, and their use as heat transfer agents and solvents. google.com |

| EP0810195A1 | Clariant Life Science Molecules (Italia) S.p.A. | Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine | Details a process for producing a specific fluorinated phenylpropanone from 3-trifluoromethylaniline via a diazonium salt reaction, highlighting an industrial manufacturing method for a pharmaceutical intermediate. google.com |

These patents illustrate a focus on creating robust and versatile synthetic platforms for producing fluorinated ketones, which are essential building blocks in modern chemistry.

Patents Claiming Use as Intermediates in Pharmaceutical Syntheses

Fluorinated aromatic ketones, including structures analogous to this compound, are frequently cited in patents as crucial intermediates for the synthesis of active pharmaceutical ingredients (APIs). The introduction of fluorine atoms into a drug molecule can significantly enhance its metabolic stability, binding affinity, and lipophilicity, making these intermediates highly valuable.

A notable example is the use of 1-(3-trifluoromethyl)phenyl-propan-2-one as a key intermediate in the synthesis of Fenfluramine, a drug used for treating obesity. google.com Patents for this process describe detailed methods for the industrial manufacture of the ketone, emphasizing the economic and practical advantages over previous synthetic routes. google.com The subsequent conversion of the ketone to the final API is achieved through well-known reactions like reductive amination. google.com

More recently, trifluorophenyl moieties have been incorporated into complex APIs. For example, the structure of Atogepant, a calcitonin gene-related peptide (CGRP) receptor antagonist, features a (2,3,6-trifluorophenyl) group. googleapis.com While the exact intermediate this compound is not specified, the synthesis of Atogepant relies on intermediates containing a trifluorophenyl structure, such as (3'S)-N-[(3S,5S,6R)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-3-yl]-2'-oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxamide. googleapis.com Patents surrounding Atogepant and related compounds extensively cover the processes for preparing these complex molecules and their intermediates. googleapis.com

The utility of fluorinated ketones as pharmaceutical intermediates is further demonstrated in the synthesis of Vonoprazan (B1684036), a potassium-competitive acid blocker. The key intermediate, 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, is synthesized from 2-fluoroacetophenone, showcasing the role of simpler fluorinated ketones in building more complex heterocyclic drug scaffolds. patsnap.com

The following table highlights patents where fluorinated ketones are claimed as intermediates.

| Patent / Application | Assignee / Applicant | Title / Subject | Relevance to Fluorinated Ketone Intermediates |

| EP0810195A1 | Clariant Life Science Molecules (Italia) S.p.A. | Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate... | Claims a process for making a fluorinated phenylpropanone as a key intermediate for the anorectic drug Fenfluramine. google.com |

| WO 2024/150250 A1 | Aurobindo Pharma Ltd. | A process for the preparation of Atogepant and its intermediates | Describes the synthesis of Atogepant, which contains a 2,3,6-trifluorophenyl group, highlighting the importance of trifluorinated phenyl intermediates in modern pharmaceuticals. googleapis.com |

| CN106220211A | Shandong Jincheng Bio-pharmaceutical Co., Ltd. | Preparation method of vonoprazan fumarate (B1241708) intermediate namely 5-(2-fluorophenyl)-1H-pyrrole-3-methanal | Details the synthesis of a key intermediate for Vonoprazan starting from 2-fluoroacetophenone, a related fluorinated aromatic ketone. patsnap.com |

Trends in Patenting Novel Fluorinated Aromatic Ketone Derivatives

The patent landscape for novel fluorinated aromatic ketone derivatives reveals several key trends. A primary driver of innovation is the continuous search for new bioactive molecules in the pharmaceutical and agrochemical sectors. The inclusion of fluorine is a well-established strategy to modulate the properties of lead compounds. researchgate.net Consequently, there is a consistent filing of patents for new chemical entities that incorporate fluorinated aromatic ketone motifs within their larger molecular structures.

One significant trend is the development of more sophisticated and selective fluorination techniques. For example, methods for the electrophilic fluorination of cyclic ketones using reagents like Selectfluor® have been explored to create novel α-fluorinated ketones. sapub.org These synthetic advancements enable the creation of previously inaccessible fluorinated ketone derivatives, which are then patented as new compositions of matter or as intermediates for other target molecules.

Furthermore, there is a growing interest in patenting fluorinated compounds for materials science applications. The unique electronic properties conferred by fluorine atoms make fluorinated ketones and their derivatives attractive for the development of advanced polymers, liquid crystals, and other functional materials. google.com

Finally, the patenting of complex molecules for specific biological targets remains a dominant trend. The trifluoromethoxy group (OCF3), for example, is of great interest in drug design due to its high lipophilicity, and patents are increasingly seen for compounds containing this and other fluorinated moieties for use in treating a wide range of diseases. researchgate.net

Future Research Directions and Emerging Perspectives for 1 2,3,5 Trifluorophenyl Propan 2 One

Exploration of Green Chemistry Approaches in its Synthesis

The synthesis of fluorinated compounds, including 1-(2,3,5-Trifluorophenyl)propan-2-one, traditionally relies on methods that may involve hazardous reagents and generate significant waste. The future of its synthesis lies in the adoption of green chemistry principles to develop more environmentally benign and sustainable routes.

Current and Future Research Focus:

Alternative Fluorinating Agents: Research is ongoing to replace harsh fluorinating agents with safer alternatives. The use of reagents like Selectfluor®, while effective, presents challenges in terms of atom economy and potential for by-product formation. sapub.orgscispace.comresearchgate.net Future work will likely focus on developing catalytic methods that utilize fluoride (B91410) salts, such as potassium fluoride or cesium fluoride, as the fluorine source, which are more environmentally friendly. sciencedaily.comsciencedaily.com

Catalytic Routes: The development of catalytic syntheses is a cornerstone of green chemistry. For the synthesis of this compound, this could involve the catalytic coupling of a trifluorophenyl precursor with a three-carbon building block. Research into novel transition metal catalysts or organocatalysts that can facilitate this transformation with high efficiency and selectivity is a promising area.

Bio-based Feedstocks: A long-term goal in green chemistry is the utilization of renewable feedstocks. Future research could explore the synthesis of the propan-2-one side chain or even the trifluorophenyl ring from bio-derived starting materials, although this presents a significant synthetic challenge.

Solvent Selection: The use of greener solvents, such as water, supercritical fluids, or bio-based solvents, in the synthesis of fluorinated ketones is an active area of research. organic-chemistry.org Developing a synthesis for this compound that proceeds efficiently in an environmentally friendly solvent system would be a significant advancement.

Table 1: Comparison of Traditional and Green Synthetic Approaches

| Feature | Traditional Synthesis | Green Chemistry Approach |

|---|---|---|

| Fluorine Source | Harsh fluorinating agents (e.g., elemental fluorine, HF) | Fluoride salts (e.g., KF, CsF), recyclable fluorinating agents |

| Catalysis | Often stoichiometric reagents | Catalytic amounts of transition metals or organocatalysts |

| Solvents | Volatile organic compounds (VOCs) | Water, supercritical CO2, bio-solvents |

| Feedstocks | Petroleum-based | Renewable resources (biomass) |

| Waste | Significant by-product formation | Minimal waste, high atom economy |

Advanced Mechanistic Investigations Utilizing In Situ Spectroscopic Techniques

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for process optimization and the development of new transformations. In situ spectroscopic techniques offer a powerful tool for gaining real-time insights into these processes.

Potential Applications of In Situ Spectroscopy:

Reaction Monitoring: Techniques such as in situ NMR, FT-IR, and Raman spectroscopy can be employed to monitor the progress of reactions involving this compound. lookchem.comnih.govrsc.org This allows for the identification of intermediates, the determination of reaction kinetics, and the optimization of reaction conditions in real-time.

Mechanistic Elucidation: By observing the formation and consumption of species throughout a reaction, detailed mechanistic hypotheses can be formulated and tested. lookchem.com For example, in situ spectroscopy could be used to study the mechanism of electrophilic or nucleophilic fluorination at the α-position of the ketone.

Tautomerism Studies: The keto-enol tautomerism of β-dicarbonyl compounds is a well-studied phenomenon, and fluorination can significantly influence the equilibrium. sapub.orgscispace.comresearchgate.net In situ NMR and other spectroscopic methods could be used to investigate the tautomeric equilibrium of derivatives of this compound and how it affects their reactivity.

Development of Highly Enantioselective Catalytic Transformations

The introduction of chirality into fluorinated molecules is of great importance, particularly in the pharmaceutical and agrochemical industries. elsevierpure.comnih.govnih.govnih.govnih.govepfl.chmdpi-res.comsigmaaldrich.com The development of highly enantioselective catalytic transformations for this compound and its derivatives is a key area for future research.

Promising Enantioselective Reactions:

Asymmetric Hydrogenation: The asymmetric hydrogenation of the ketone functionality in this compound would provide access to chiral β-fluorinated alcohols. google.comgoogle.comnih.govresearchgate.net Research in this area would focus on the development of chiral transition metal catalysts, such as those based on rhodium, ruthenium, or iridium, that can achieve high enantioselectivity.

Enantioselective Aldol (B89426) and Mannich Reactions: The enolate of this compound could be used as a nucleophile in enantioselective aldol or Mannich reactions to form new carbon-carbon and carbon-nitrogen bonds with control over the stereochemistry. This would require the development of suitable chiral catalysts, such as chiral metal complexes or organocatalysts.

Enantioselective Fluorination: The development of methods for the enantioselective fluorination of the α-position of this compound would lead to the synthesis of chiral α-fluoroketones, which are valuable building blocks in medicinal chemistry. nih.govnih.gov

Table 2: Potential Chiral Derivatives of this compound

| Derivative | Synthetic Approach | Potential Application |

|---|---|---|

| Chiral β-fluorinated alcohol | Asymmetric hydrogenation | Chiral building block |

| Chiral aldol adduct | Enantioselective aldol reaction | Precursor to complex molecules |

| Chiral β-amino ketone | Enantioselective Mannich reaction | Pharmaceutical intermediate |

Integration in Continuous Flow Synthesis Methodologies

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. acs.orgrsc.orgamt.ukresearchgate.netrsc.org The integration of the synthesis and transformation of this compound into continuous flow systems is a promising avenue for future research.

Advantages of Flow Chemistry:

Improved Safety: Many reactions, particularly those involving highly reactive or hazardous reagents, can be performed more safely in a continuous flow reactor due to the small reaction volumes and excellent temperature control. amt.uk

Enhanced Efficiency: The high surface-area-to-volume ratio in microreactors allows for rapid heat and mass transfer, often leading to shorter reaction times and higher yields. acs.org